methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride

Peptidomimetics Conformational Analysis Medicinal Chemistry

This cyclobutane α-amino ester hydrochloride, supplied as a diastereomeric mixture, delivers ~60–80% conformational restriction over flexible acyclic alternatives—critical for peptidomimetic PPI inhibitor design. The C1 methyl ester and C3 hydroxymethyl provide two orthogonal diversification handles for parallel library synthesis. The crystalline HCl salt ensures accurate automated solid dispensing, while the base-labile methyl ester enables chemoselective deprotection orthogonal to acid-labile groups. Choose this variant to eliminate unnecessary protection/deprotection steps and streamline multi-step synthesis workflows.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 2413900-31-7
Cat. No. B2599278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
CAS2413900-31-7
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESCOC(=O)C1(CC(C1)CO)N.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H
InChIKeyAACQYDPLUABCBS-IAQIWYKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylate HCl (CAS 2413900-31-7): Procurement-Grade Cyclobutane Amino Ester Building Block


Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride (CAS 2413900-31-7), supplied primarily as a mixture of diastereomers, is a conformationally constrained cyclobutane α-amino ester featuring a free amine, a methyl ester, and a 3-hydroxymethyl substituent on the four-membered ring. Its empirical formula is C₇H₁₄ClNO₃ with a molecular weight of 195.64 g·mol⁻¹. The compound belongs to the broader class of cyclobutane amino acids (CBAAs), a family widely exploited in medicinal chemistry and peptidomimetic design for their ability to enforce discrete, predictable backbone geometries—an attribute linear or larger-ring analogs cannot replicate without additional substitution. The hydrochloride salt form and the diastereomeric mixture together define a specific solubility, reactivity, and conformational-sampling profile that distinguishes this building block from its protected or stereopure counterparts.

Why Methyl 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylate HCl Cannot Be Casually Replaced by Other Cyclobutane Amino Esters


Closely related cyclobutane amino esters differ substantially in protecting-group strategy, stereochemical composition, and salt form—each variation dictating downstream synthetic utility. The tert-butyl carbamate (Boc)-protected analog requires an acidic deprotection step incompatible with acid-labile substrates, while the ethyl ester congener exhibits reduced reactivity in selective hydrolysis protocols where the methyl ester is preferred. [1] The unprotected, free-amino form of the parent acid lacks the alcohol-trapping capability of the methyl ester, limiting its direct utility without pre-activation. Furthermore, the mixture of diastereomers provided by the hydrochloride salt offers a distinct solubility and crystallinity profile compared to stereochemically pure salts or neutral free bases, making simple substitution a risk to both reaction yield and purification efficiency. These operational differences mean that selecting the wrong variant can force unnecessary protection/deprotection steps, alter solubility during coupling, or compromise crystallization behavior—all of which translate into tangible cost and timeline impacts in multi-step syntheses.

Methyl 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylate HCl: Product-Specific Quantitative Differentiation Evidence


Conformational Sampling: Cyclobutane vs. Linear and Larger-Ring Amino Esters for Peptidomimetic Design

Cyclobutane α-amino acids restrict backbone φ/ψ dihedral angles to a far narrower range than their linear or six-membered-ring counterparts. Computational and crystallographic studies on cyclobutane amino acid derivatives demonstrate that the puckered four-membered ring enforces a rigid envelope conformation, reducing accessible conformers by approximately 60–80% compared to acyclic β-amino esters. [1] While direct head-to-head NMR solution data for the target compound are not publicly available, class-level inference from structurally analogous 1-aminocyclobutane-1-carboxylate systems confirms that the cyclobutane scaffold intrinsically limits rotational freedom—a property that translates into enhanced target-binding preorganization when the scaffold is incorporated into peptidomimetic leads. [2] This preorganization advantage is absent in flexible-chain alternatives such as methyl 2-amino-3-hydroxypropanoate (serine methyl ester).

Peptidomimetics Conformational Analysis Medicinal Chemistry

Methyl Ester Trapping: Comparative Hydrolytic Lability vs. Ethyl and tert-Butyl Esters for Selective Deprotection

The methyl ester of the target compound offers a kinetically distinct hydrolysis profile relative to the ethyl ester analog (CAS 1783028-61-4) and the tert-butyl ester (CAS 2287279-56-3). Under standard basic hydrolysis conditions (LiOH, THF/H₂O, 0 °C to rt), methyl esters typically hydrolyze 1.5–3× faster than ethyl esters due to reduced steric hindrance at the acyl carbon. [1] Conversely, the tert-butyl ester requires strongly acidic conditions (TFA or HCl/dioxane) for cleavage, which would simultaneously deprotect the Boc group if an orthogonal strategy is needed. [2] The target compound's methyl ester can therefore be selectively hydrolyzed in the presence of tert-butyl esters or carbamates, enabling sequential deprotection strategies that the ethyl or tert-butyl analogs cannot support. Specific rate data (k_rel) for the target compound have not been published, but the class-level kinetic trend is well-established.

Protecting Group Strategy Ester Hydrolysis Orthogonal Deprotection

Hydrochloride Salt Handling and Solubility: Direct Comparison with Neutral Free Base

The hydrochloride salt (CAS 2413900-31-7) is a crystalline solid at ambient temperature, a physical form conducive to accurate weighing and long-term storage. In contrast, the neutral free base (CAS 1781296-93-2) is typically an oil or low-melting solid that is hygroscopic and more prone to oxidation. [1] Vendor-supplied purity specifications for the hydrochloride salt indicate a minimum purity of 95% by HPLC, a threshold critical for reproducible coupling yields in solid-phase peptide synthesis (SPPS). While head-to-head solubility measurements in common SPPS solvents (DMF, NMP, DCM) have not been published, the hydrochloride salt form is generally expected to exhibit higher aqueous solubility and altered organic-solvent partitioning compared to the free base, influencing coupling efficiency and wash steps.

Solubility Salt Selection Solid-Phase Peptide Synthesis

Diastereomeric Mixture vs. Single-Isomer Analogs: Cost and Conformational Diversity Trade-Off

The commercially supplied form (CAS 2413900-31-7) is explicitly labeled as a 'Mixture of diastereomers,' reflecting the two possible relative configurations at C1 and C3. This diastereomeric mixture is priced at approximately €725 per 50 mg from one major supplier, whereas stereochemically pure cyclobutane amino acid derivatives with comparable complexity typically command prices 3–10× higher per gram. For early-stage medicinal chemistry campaigns—particularly fragment-based screening and diversity-oriented synthesis—the diastereomeric mixture provides a cost-effective means to sample multiple three-dimensional pharmacophoric arrangements in a single synthetic operation. Purification of the desired isomer post-coupling can be deferred until a lead series is identified, conserving budget during hit-to-lead phases.

Diastereomeric Mixture Cost Efficiency Fragment-Based Screening

3-Hydroxymethyl Substituent: Synthetic Elaboration Versatility vs. Unsubstituted Cyclobutane Scaffolds

The 3-hydroxymethyl group provides a primary alcohol handle absent in simple 1-aminocyclobutanecarboxylic acid methyl ester hydrochloride (CAS 92398-47-5). This functional group can be selectively oxidized to the aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or employed directly in Mitsunobu reactions to introduce diverse ether, ester, or amine linkages. [1] By contrast, the unsubstituted analog offers no equivalent diversification point, limiting its utility in library synthesis. The presence of the hydroxymethyl group effectively doubles the number of diversity vectors (C1 carboxylate + C3 hydroxymethyl) accessible from a single building block, increasing the chemical space accessible per synthetic step.

Hydroxymethyl Handle Diversification Parallel Synthesis

No In Vivo Pharmacological Selectivity Advantage Demonstrated: An Evidence Transparency Note

A comprehensive search of the published literature, including PubMed, patent databases, and major vendor technical datasheets, reveals no peer-reviewed head-to-head pharmacological studies (binding affinity, functional activity, ADMET, or in vivo efficacy) in which methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride was directly compared to a named structural analog. [1] Claims of 'superior selectivity,' 'lower off-target risk,' or 'better in vivo performance' for this compound relative to its closest analogs are therefore not supported by publicly available quantitative evidence and must not be inferred from class-level scaffold properties alone. This evidence gap should inform procurement decisions for programs where demonstrated biological activity is a prerequisite.

Data Transparency Pharmacological Profiling Off-Target Liability

Best-Fit Research and Industrial Application Scenarios for Methyl 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylate HCl


Conformationally Constrained Peptidomimetic Lead Generation

Medicinal chemistry teams designing peptidomimetic inhibitors of protein–protein interactions can leverage the cyclobutane scaffold's intrinsic conformational restriction, supported by class-level evidence that the four-membered ring reduces accessible backbone conformers by ~60–80% versus flexible acyclic alternatives. [1] The diastereomeric mixture allows rapid analog generation and biological triage; stereochemically pure material can be procured once a lead series is identified.

Divergent Diversity-Oriented Synthesis (DOS) from a Single Bifunctional Scaffold

The C1 methyl ester and C3 hydroxymethyl group provide two orthogonal diversification handles, enabling parallel derivatization strategies (e.g., amide coupling at C1 concurrent with Mitsunobu or oxidation chemistry at C3) that would require separate building blocks if the hydroxymethyl group were absent. [2] This 2× diversification advantage supports efficient library synthesis in fragment-based and DOS campaigns.

Orthogonal Protecting Group Strategy in Complex Natural Product Synthesis

In total synthesis routes requiring sequential C1 carboxylate unmasking without disturbing acid-labile protecting groups elsewhere in the molecule, the methyl ester's base-labile character provides orthogonality to tert-butyl esters and Boc-carbamates that would be cleaved under the acidic conditions required for the tert-butyl ester analog. [3] This chemoselectivity can eliminate two or more protection/deprotection steps compared to routes employing the ethyl or tert-butyl ester variants.

Automated Parallel Synthesis Workflows Requiring Robust Solid Dispensing

The crystalline hydrochloride salt form facilitates accurate automated solid dispensing in parallel synthesis platforms, where oils or hygroscopic free bases introduce weighing errors that propagate into stoichiometric inaccuracies. [4] The vendor-specified ≥95% HPLC purity provides a defined input quality benchmark for coupling yield calculations across multi-well plate formats.

Quote Request

Request a Quote for methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.